UFP-803 vs. Urantide: Reduced Residual Agonist Activity in Calcium Mobilization Assays at Physiological Temperature
In a cuvette-based calcium mobilization assay using CHO(hUT) cells at 37°C, UFP-803 exhibited significantly lower intrinsic agonist activity (α = 0.21) compared with Urantide (α = 0.80), where α represents efficacy relative to the endogenous agonist urotensin-II (U-II) [1]. This difference in residual agonism directly impacts the interpretability of antagonist pharmacology in temperature-sensitive experimental conditions [1].
| Evidence Dimension | Residual agonist activity (intrinsic activity, α) |
|---|---|
| Target Compound Data | α = 0.21 |
| Comparator Or Baseline | Urantide ([Pen5,DTrp7,Orn8]urotensin-II(4-11)): α = 0.80; U-II (endogenous agonist): α = 1.0 |
| Quantified Difference | UFP-803 exhibits 3.8-fold lower residual agonist activity than Urantide (α 0.21 vs. 0.80) |
| Conditions | Cuvette-based [Ca2+]i assay; CHO(hUT) cells expressing human recombinant UT receptor; temperature 37°C |
Why This Matters
Lower residual agonist activity enables cleaner attribution of observed effects to antagonism rather than confounding partial agonism, which is critical for pharmacological target validation studies and receptor signaling dissection.
- [1] Camarda V, Spagnol M, Song W, et al. In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP‐803). British Journal of Pharmacology. 2006;147(1):92-100. doi:10.1038/sj.bjp.0706433 View Source
